Lanreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various other hormones in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a somatostatin analog, lanreotide mimics the actions of somatostatin, binding to somatostatin receptors and exerting similar inhibitory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Lanreotide exhibits higher affinity for somatostatin receptor subtypes 2 and 5, making it a valuable tool in studying these receptors and their associated biological pathways. [, , , ] Furthermore, it serves as a valuable research tool for investigating the role of somatostatin in various physiological and pathological processes.
Lanreotide falls under the category of peptide drugs, specifically classified as a somatostatin analog. It operates by mimicking the action of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones.
The synthesis of lanreotide has evolved significantly, with various methods being developed to improve efficiency and yield.
Solution Phase Synthesis: An improved process involves coupling protected tetrapeptide fragments followed by deprotection, oxidation, and treatment with acetic acid. This method is advantageous for large-scale production as it avoids the complexities associated with solid-phase peptide synthesis, such as expensive resins and lengthy purification procedures .
Solid Phase Peptide Synthesis: Earlier methods utilized solid-phase techniques where a C-terminal amino acid is attached to a resin. The peptide chain is built stepwise using pre-activated amino acids. Although effective, this method is less economical for large-scale production due to its reliance on costly materials and complex purification steps .
The molecular structure of lanreotide features a unique cyclic arrangement stabilized by disulfide bonds that create a β-hairpin conformation. The octapeptide consists of eight amino acids, including two unnatural residues: D-naphthylalanine and D-tryptophan. The presence of aromatic side chains contributes to its hydrophobic characteristics and influences its self-assembly behavior in solution .
Lanreotide undergoes various chemical reactions during its synthesis and formulation. Key reactions include:
These reactions are critical for achieving high purity and yield in lanreotide production.
Lanreotide functions primarily through its interaction with somatostatin receptors (SSTRs) present on various cell types, particularly those involved in hormone secretion. Upon binding to these receptors, lanreotide inhibits the release of growth hormone, insulin, glucagon, and other hormones.
Lanreotide exhibits several notable physical and chemical properties:
Lanreotide has several significant applications in medicine:
Lanreotide was first synthesized in 1988 to address the clinical limitations of native somatostatin, which exhibits a plasma half-life of less than 3 minutes due to rapid enzymatic degradation [1] [2]. Its development marked a significant advancement in peptide therapeutics, culminating in regulatory approvals:
Pharmacologically, lanreotide is classified as a somatostatin analogue with preferential binding to somatostatin receptor subtypes 2 and 5. It belongs to the broader class of hormonal antineoplastic agents due to its dual antisecretory and antitumor activities [9]. The drug’s sustained-release formulations (e.g., lanreotide autogel) enable monthly administration, overcoming the pharmacokinetic shortcomings of native somatostatin [1].
Table 1: Key Milestones in Lanreotide Development
Year | Event | Significance |
---|---|---|
1988 | Synthesis by Ipsen | First stable somatostatin analogue |
1998 | EU approval for acromegaly | Provided long-term hormonal control |
2007 | US FDA approval for acromegaly | Validated global therapeutic utility |
2014 | FDA approval for GEP-NETs | Expanded role in oncology |
2022 | Cryo-electron microscopy structural analysis | Elucidated receptor-binding mechanisms [6] |
Chemical Architecture
Lanreotide shares a cyclic octapeptide structure stabilized by a disulfide bond between cysteine residues. Its sequence (D-βNal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂) differs from native somatostatin (14-amino-acid chain) and other analogues like octreotide. Critical modifications include:
Table 2: Structural Comparison of Somatostatin Analogues
Compound | Amino Acid Sequence | Half-Life | Key Modifications |
---|---|---|---|
Somatostatin-14 | AGCKNFFWKTFTSC (cyclic) | <3 minutes | None |
Octreotide | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol | 2 hours | D-amino acids, alcohol terminus |
Lanreotide | D-βNal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ | 5 days | Nal, Val6, amide terminus |
Mechanism of Action
Lanreotide binds with high affinity to somatostatin receptor subtype 2 (half-maximal inhibitory concentration = 0.8 nanomolar) and moderate affinity to subtype 5 (5.2 nanomolar). This selectivity drives its pharmacological effects:
Table 3: Receptor Affinity Profiles of Somatostatin Analogues
Receptor Subtype | Lanreotide | Octreotide | Pasireotide | Function |
---|---|---|---|---|
Somatostatin receptor 2 | +++ (0.8 nM) | +++ (0.6 nM) | ++ (1.0 nM) | Growth hormone inhibition |
Somatostatin receptor 5 | ++ (5.2 nM) | + (7.0 nM) | +++ (0.2 nM) | Insulin/glucagon modulation |
Somatostatin receptor 1 | – | – | + | Limited clinical relevance |
Affinity: +++ high; ++ moderate; + low; – negligible [1] [6] [10]
Antitumor Mechanisms
Lanreotide’s antiproliferative effects extend beyond hormone suppression. Key research findings include:
Acromegaly Management
Lanreotide achieves biochemical control in 35–70% of acromegaly patients, validated by:
Emerging Research Applications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: